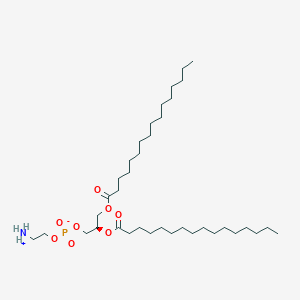

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoethanolamine . The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced techniques such as continuous flow reactors and high-pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include modified phospholipids with altered fatty acid chains or head groups, which can have different biological properties and applications .

Wissenschaftliche Forschungsanwendungen

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine is widely used in scientific research due to its role in cell membrane structure and function . Some of its applications include:

Wirkmechanismus

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine exerts its effects by integrating into the lipid bilayer of cell membranes, thereby influencing membrane fluidity and stability . It interacts with membrane proteins and other lipids, modulating their function and activity . The molecular targets and pathways involved include various signaling pathways that regulate cell growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar structural properties but different head group, leading to distinct biological functions.

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine: Similar to 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine but with stearic acid instead of palmitic acid, resulting in different physical properties.

Uniqueness: this compound is unique due to its specific fatty acid composition and head group, which confer distinct biophysical properties and biological functions . Its ability to form stable lipid bilayers makes it particularly valuable in research and industrial applications .

Eigenschaften

CAS-Nummer |

923-61-5 |

|---|---|

Molekularformel |

C37H74NO8P |

Molekulargewicht |

692.0 g/mol |

IUPAC-Name |

2-azaniumylethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1 |

InChI-Schlüssel |

SLKDGVPOSSLUAI-PGUFJCEWSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |

Aussehen |

White to Off-White Solid |

melting_point |

>134°C (dec.) |

Key on ui other cas no. |

923-61-5 |

Physikalische Beschreibung |

Solid |

Reinheit |

98% |

Synonyme |

1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine 1,2-dipalmitoyl-3-phosphatidylethanolamine 1,2-dipalmitoyl-3-phosphatidylethanolamine, (+-)-isomer 1,2-dipalmitoyl-3-phosphatidylethanolamine, (R)-isomer 1,2-dipalmitoyl-3-phosphatidylethanolamine, ion(1-) 1,2-dipalmitoyl-rac-glycerophosphoethanolamine 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine DHPE dipalmitoyl cephalin dipalmitoyl phosphatidylethanolamine phosphatidylethanolamine dipalmitoate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DPPE?

A1: The molecular formula of DPPE is C35H70NO8P, and its molecular weight is 635.9 g/mol.

Q2: Are there any specific spectroscopic data available for DPPE characterization?

A2: Yes, various spectroscopic techniques are used to characterize DPPE, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can provide detailed information about the structure and dynamics of DPPE in various environments. [, , ]

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can identify functional groups and characterize the interactions between DPPE and other molecules. [, , ]

- Mass Spectrometry (MS): MS techniques, such as matrix-enhanced secondary ion mass spectrometry (ME SIMS), are useful for identifying and quantifying DPPE in complex mixtures. []

Q3: How does DPPE behave in different environments?

A3: DPPE is a major component of cell membranes and plays a crucial role in membrane structure and function. In aqueous solutions, DPPE forms bilayer structures, mimicking biological membranes, making it a valuable tool in model membrane studies. [, , , , ]

Q4: What factors can impact DPPE stability?

A4: DPPE stability can be affected by:

- Temperature: DPPE undergoes phase transitions depending on temperature, influencing its organization and interactions within membranes. [, , , ]

- pH: The presence of charged groups in DPPE makes its properties sensitive to pH variations. [, ]

- Presence of other molecules: DPPE interacts with various molecules, such as cholesterol, affecting its packing and dynamics within the membrane. [, , , ]

Q5: What are some of the applications of DPPE?

A5: DPPE has diverse applications:

- Model Membranes: DPPE forms stable bilayers, making it a key component in artificial membrane systems used to study membrane properties, protein-lipid interactions, and drug delivery. [, , , , , ]

- Drug Delivery: DPPE is incorporated into liposomes and other nanocarriers for drug delivery applications. Its ability to interact with cell membranes and its biocompatibility makes it a suitable material for targeted drug delivery. [, , , , , ]

- Biosensors: DPPE can be used in biosensor development due to its ability to immobilize enzymes and its sensitivity to changes in the surrounding environment. [, ]

Q6: How is DPPE utilized in drug delivery and targeting?

A6: DPPE is frequently incorporated into liposomes and nanoparticles as a key component for drug delivery systems:

- Liposome Formation: DPPE, with its hydrophobic tail and hydrophilic head group, contributes to forming stable liposomes capable of encapsulating both hydrophilic and hydrophobic drugs. [, , , , , ]

- Targeted Delivery: DPPE can be conjugated with targeting ligands, such as antibodies or peptides, allowing for specific delivery of therapeutic agents to desired cells or tissues. [, ]

- Controlled Release: The incorporation of DPPE in drug delivery systems can influence the release rate of encapsulated drugs, providing sustained release profiles. [, , , ]

Q7: How is computational chemistry used to study DPPE?

A7: Computational techniques provide insights into the behavior of DPPE at the molecular level.

- Molecular Dynamics (MD) Simulations: MD simulations are used to study the structural and dynamic properties of DPPE-containing membranes, including interactions with other lipids, proteins, and drugs. [, , , ]

Q8: How does DPPE interact with other molecules in biological systems?

A8: DPPE interacts with:

- Cholesterol: Cholesterol influences the packing and fluidity of DPPE-containing membranes, modulating membrane properties. [, ]

- Proteins: DPPE interacts with membrane proteins, influencing their structure, function, and localization. [, ]

- Drugs: The interaction of DPPE with drugs can influence drug partitioning into membranes, affecting drug efficacy and delivery. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.